Cas no 923281-65-6 (5-bromo-4-fluoro-2-methoxybenzaldehyde)

5-bromo-4-fluoro-2-methoxybenzaldehyde structure
923281-65-6 structure
Product Name:5-bromo-4-fluoro-2-methoxybenzaldehyde
Numero CAS:923281-65-6
MF:C8H6BrFO2
MW:233.034445285797
MDL:MFCD20923637
CID:737899
PubChem ID:23726380
Update Time:2025-09-24

5-bromo-4-fluoro-2-methoxybenzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzaldehyde, 5-bromo-4-fluoro-2-methoxy-
    • 5-bromo-4-fluoro-2-methoxybenzaldehyde
    • 5-Bromo-4-fluoro-2-methoxybenzaldehyde (ACI)
    • EN300-3012295
    • A1-09832
    • QZLZSRXSIXNQIV-UHFFFAOYSA-N
    • 923281-65-6
    • E92034
    • DTXSID30635829
    • 5-Bromo-4-fluoro-2-methoxy-benzaldehyde
    • CS-0191707
    • MFCD20923637
    • WLZ3499
    • AKOS023646619
    • DB-168722
    • Z1486036567
    • SCHEMBL4600427
    • MDL: MFCD20923637
    • Inchi: 1S/C8H6BrFO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3
    • Chiave InChI: QZLZSRXSIXNQIV-UHFFFAOYSA-N
    • Sorrisi: O=CC1C(OC)=CC(F)=C(Br)C=1

Proprietà calcolate

  • Massa esatta: 231.95352g/mol
  • Massa monoisotopica: 231.95352g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 165
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 26.3Ų

5-bromo-4-fluoro-2-methoxybenzaldehyde Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
A2B Chem LLC
AD06249-1g
5-Bromo-4-fluoro-2-methoxybenzaldehyde
923281-65-6 95%
1g
$245.00 2024-07-18
A2B Chem LLC
AD06249-5g
5-Bromo-4-fluoro-2-methoxybenzaldehyde
923281-65-6 98%
5g
$1153.00 2024-07-18
A2B Chem LLC
AD06249-100mg
5-Bromo-4-fluoro-2-methoxybenzaldehyde
923281-65-6 95%
100mg
$81.00 2024-07-18
A2B Chem LLC
AD06249-250mg
5-Bromo-4-fluoro-2-methoxybenzaldehyde
923281-65-6 95%
250mg
$98.00 2024-07-18
A2B Chem LLC
AD06249-500mg
5-Bromo-4-fluoro-2-methoxybenzaldehyde
923281-65-6 95%
500mg
$196.00 2024-07-18
Enamine
EN300-3012295-1g
5-bromo-4-fluoro-2-methoxybenzaldehyde
923281-65-6 95%
1g
$522.0 2023-09-06
Enamine
EN300-3012295-5g
5-bromo-4-fluoro-2-methoxybenzaldehyde
923281-65-6 95%
5g
$2166.0 2023-09-06
Enamine
EN300-3012295-10g
5-bromo-4-fluoro-2-methoxybenzaldehyde
923281-65-6 95%
10g
$4227.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1262377-100mg
5-Bromo-4-fluoro-2-methoxybenzaldehyde
923281-65-6 98%
100mg
¥1385.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1262377-250mg
5-Bromo-4-fluoro-2-methoxybenzaldehyde
923281-65-6 98%
250mg
¥2531.00 2024-04-25

5-bromo-4-fluoro-2-methoxybenzaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Toluene ;  2 d, rt
Riferimento
Piperidine derivatives as tachykinin receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of lower urinary tract symptoms, gastrointestinal and central nerve disease
, United States, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  16 h, rt
Riferimento
A Tandem Cross-Coupling/SNAr Approach to Functionalized Carbazoles
St. Jean, David J. Jr.; Poon, Steve F.; Schwarzbach, Jamie L., Organic Letters, 2007, 9(23), 4893-4896

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  3 h, 60 °C
Riferimento
Preparation of benzocyclobutane aryl C-glycosides useful as dual SGLT1/SGLT2 modulators
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  overnight, 70 °C
1.2 Solvents: Water ;  15 min
Riferimento
Fluorinated Radicamine A and B: Synthesis and Glycosidase Inhibition
Li, Yi-Xian; Ren, Iwaki; Kato, Atsushi; Jia, Yue-Mei; Fleet, George W. J.; et al, European Journal of Organic Chemistry, 2016, 2016(7), 1429-1438

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  12 h, 70 °C
Riferimento
Mono-fluoro-Radicamine derivative, its preparation method and application
, China, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  18 h, 70 °C
Riferimento
Preapration of phthalazines, especially dihydrophthalazinone benzimidazolylphenylmethyl derivatives, of PARP1, PARP2 and/or tubulin useful for the treatment of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Toluene ;  2 d, rt
Riferimento
Preparation of biphenylmethylaminopiperidines as tachykinin receptor antagonists.
, World Intellectual Property Organization, , ,

5-bromo-4-fluoro-2-methoxybenzaldehyde Raw materials

5-bromo-4-fluoro-2-methoxybenzaldehyde Preparation Products

Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm